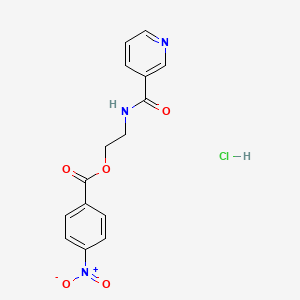![molecular formula C19H15ClF2N4OS B2411099 1-[(2-chloro-6-fluorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111236-84-0](/img/structure/B2411099.png)
1-[(2-chloro-6-fluorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds can vary widely depending on their specific structures and substituents .Wissenschaftliche Forschungsanwendungen
Antihistaminic Activity
- Synthesis and Pharmacological Investigation : A study by Alagarsamy et al. (2007) demonstrated the synthesis of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, showing significant in vivo H1-antihistaminic activity. The compound 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one emerged as highly active with less sedation, suggesting potential as a new class of H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).
Anticancer Activity
- Synthesis and Anticancer Activity Screening : Reddy et al. (2015) synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives. Some compounds displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential in anticancer therapy (Reddy et al., 2015).
Antimicrobial and Antifungal Activities
- Evaluation of Antimicrobial Activities : Yan et al. (2016) researched novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety. Some compounds exhibited strong antimicrobial activities, outperforming commercial bactericides and fungicides, thus suggesting their application in treating bacterial and fungal infections (Yan et al., 2016).
Synthesis and Structural Analysis
- Synthesis and Structural Characterization : Zhou et al. (2021) synthesized and characterized the compound 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. This study provided insights into the structural and electronic properties of such compounds, which are crucial for their potential therapeutic applications (Zhou et al., 2021).
Glycosylation Studies
- Glycosylation Research : Saleh and Abdel-megeed (2003) explored the glycosylation of similar triazoloquinazolin-5(4H)-ones, providing a framework for understanding how chemical modifications can alter the properties and potential applications of these compounds (Saleh & Abdel-megeed, 2003).
Quality Control in Pharmaceutical Development
- Development of Quality Control Methods : Danylchenko et al. (2018) worked on developing quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, highlighting the importance of rigorous quality control in pharmaceutical development of such compounds (Danylchenko et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-fluoro-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N4OS/c1-2-8-25-17(27)12-9-11(21)6-7-16(12)26-18(25)23-24-19(26)28-10-13-14(20)4-3-5-15(13)22/h3-7,9H,2,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIPKEYQTRJXRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

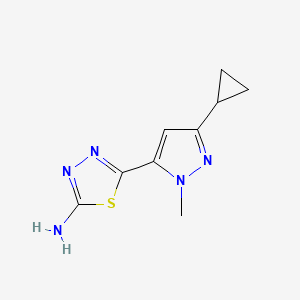
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2411018.png)
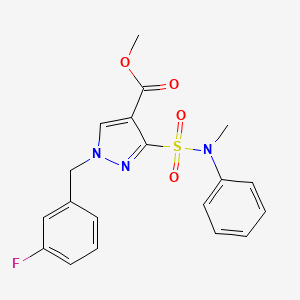
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)

![N-1,3-benzodioxol-5-yl-2-[(2,5-diphenyl-1H-imidazol-4-yl)thio]acetamide](/img/structure/B2411026.png)
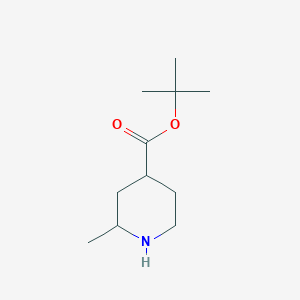
![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)
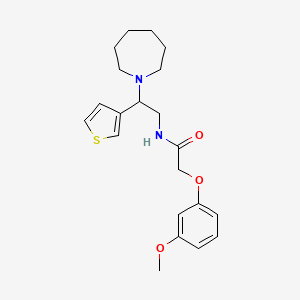
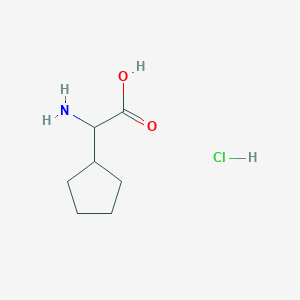
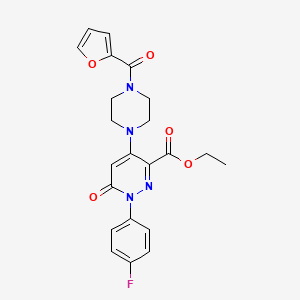
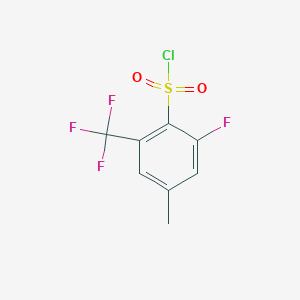
![4-Chloro-N-[2-(pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2411035.png)
